Cas no 2229139-44-8 (5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid)

5-(2-Methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a fused indazole-oxazole scaffold with a carboxylic acid functional group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The indazole moiety enhances binding affinity to biological targets, while the oxazole ring contributes to metabolic stability. The carboxylic acid group allows for further derivatization, enabling the synthesis of amides, esters, or other derivatives for structure-activity relationship studies. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research applications in kinase inhibition and other therapeutic areas. The compound's balanced lipophilicity and polarity also support favorable pharmacokinetic properties.
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid structure
2229139-44-8 structure
Product name:5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
CAS No:2229139-44-8
MF:C12H9N3O3
Molecular Weight:243.218162298203
CID:6396455
PubChem ID:165618105

5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
    • 2229139-44-8
    • EN300-1806604
    • インチ: 1S/C12H9N3O3/c1-15-11(7-4-2-3-5-8(7)13-15)10-6-9(12(16)17)14-18-10/h2-6H,1H3,(H,16,17)
    • InChIKey: DGCIVGKWWRSOSL-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C(=O)O)=N1)C1=C2C=CC=CC2=NN1C

計算された属性

  • 精确分子量: 243.06439116g/mol
  • 同位素质量: 243.06439116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 339
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.2Ų
  • XLogP3: 1.6

5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1806604-2.5g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
2.5g
$3051.0 2023-09-19
Enamine
EN300-1806604-0.5g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
0.5g
$1495.0 2023-09-19
Enamine
EN300-1806604-0.25g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
0.25g
$1432.0 2023-09-19
Enamine
EN300-1806604-5.0g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
5g
$4517.0 2023-06-03
Enamine
EN300-1806604-10.0g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
10g
$6697.0 2023-06-03
Enamine
EN300-1806604-0.05g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
0.05g
$1308.0 2023-09-19
Enamine
EN300-1806604-0.1g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
0.1g
$1371.0 2023-09-19
Enamine
EN300-1806604-1.0g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
1g
$1557.0 2023-06-03
Enamine
EN300-1806604-5g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
5g
$4517.0 2023-09-19
Enamine
EN300-1806604-10g
5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid
2229139-44-8
10g
$6697.0 2023-09-19

5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid 関連文献

5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acidに関する追加情報

5-(2-Methyl-2H-Indazol-3-Yl)-1,2-Oxazole-3-Carboxylic Acid: A Comprehensive Overview

The compound 5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid, with CAS No. 229139448, has recently garnered significant attention in the field of organic chemistry and drug discovery. This molecule is a derivative of the indazole and oxazole families, which are well-known for their diverse biological activities. The indazole core, a bicyclic structure consisting of a benzene ring fused with an imidazole ring, contributes to the molecule's unique electronic properties and pharmacological potential. Similarly, the oxazole moiety adds further complexity to the structure, enhancing its reactivity and bioavailability.

Recent studies have highlighted the importance of 5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid in various therapeutic areas. For instance, researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, this compound has shown promise in anticancer research, where it demonstrates selective cytotoxicity against cancer cell lines while sparing normal cells. These findings underscore the molecule's versatility and its potential as a lead compound for drug development.

The synthesis of 5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The indazole ring is typically formed through a Paal-Knorr synthesis or a related cyclization reaction, while the oxazole moiety is introduced via nucleophilic substitution or coupling reactions. The carboxylic acid group is often incorporated at a later stage to ensure optimal reactivity and functional group compatibility.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Recent experiments have shown that it interacts with key proteins involved in cell proliferation and apoptosis, making it a valuable tool for studying these processes at the molecular level. Furthermore, its structural similarity to certain natural products suggests that it could serve as a scaffold for developing novel bioactive molecules.

In terms of applications, 5-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-3-carboxylic acid has found use in both academic research and industrial settings. Its role as a building block in medicinal chemistry is particularly noteworthy, as it enables the construction of complex molecular architectures with tailored biological activities. Moreover, its stability under physiological conditions makes it an attractive candidate for preclinical studies.

Looking ahead, ongoing research aims to further elucidate the mechanism of action of this compound and explore its potential in treating diseases such as cancer and inflammatory disorders. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.

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